2-(1,3-dimethyl-2,6-dioxo-8-(phenethylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid - 325146-24-5

2-(1,3-dimethyl-2,6-dioxo-8-(phenethylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Catalog Number: EVT-6551204
CAS Number: 325146-24-5
Molecular Formula: C17H19N5O4
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydro-Purin-7-Yl)-Acetyl]-3-(Substituted Phenyl)-1H-Pyrazole-4- Carbaldehydes (4a-e)

Compound Description: This series of compounds represents a group of pyrazole-4-carbaldehyde derivatives containing a 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purine moiety. They were synthesized and characterized for their potential biological activity. []

Relevance: These compounds share a core 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purine structure with the target compound, 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid. The key difference lies in the substitution at the 7th position of the purine ring. While the target compound features an acetic acid group substituted with a (2-phenylethyl)amino group, the related compounds have an acetyl group linked to a pyrazole-4-carbaldehyde moiety with various substituents on the phenyl ring. []

1-(2,6-Diisopropylphenyl)-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7- tetrahydro-1H-purin-8/7-ylalkyl)ureas (I & II)

Compound Description: These compounds consist of two series (I and II) designed as potential acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors. Series I contains a 7-alkyl-8-ylmethyl linker, while series II features a 7-(aminoethyl) linker, both connected to the 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core. []

Relevance: The 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core is present in both the target compound, 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, and the related compounds. The primary difference lies in the substitution pattern and linker length at the 7th and 8th positions of the purine ring. While the related compounds primarily focus on substitutions and linkers at the 7th position, the target compound features a unique combination of an acetic acid group and a (2-phenylethyl)amino group at the 7th and 8th positions, respectively. []

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamo-thioyl)amino] acetamide (5)

Compound Description: This compound is a theophylline-7-acetyl thiosemicarbazide hybrid synthesized and evaluated for its in vitro neuroprotective and MAO-B inhibitory activities. It exhibited promising results with low neurotoxicity and significant neuroprotective effects. []

Relevance: The structural similarity between compound 5 and 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid lies in the presence of the 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl moiety. The key difference is the substitution on the acetyl group at the 7th position, with compound 5 featuring a thiosemicarbazide group, while the target compound contains an acetic acid substituted with a (2-phenylethyl)amino group. []

7-(5-Carboxy­pent­yl)-1,3-dimethylxanthine monohydrate

Compound Description: This compound, systematically named 6-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetra­hydro-1H-purin-7-yl)hexa­noic acid monohydrate (CAS 61444–23-3), was synthesized and its crystal structure was analyzed, revealing the formation of layers facilitated by hydrogen bonds between the xanthine moiety and water molecules. []

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: These compounds are derivatives of 1,3-dimethylxanthine featuring a pyrazole ring at position 8. They were investigated for their antioxidant and anti-inflammatory properties, with compounds containing a phenylalyl radical at position 7 showing promising results. []

Relevance: Both the methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates and 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid are structurally related by the presence of the 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine core. The primary difference lies in the substitution pattern on the purine ring. While the related compounds feature modifications at both the 7th and 8th positions with arylalkyl/alkenyl and pyrazole-3-carboxylate groups respectively, the target compound exhibits an acetic acid substituted with a (2-phenylethyl)amino group specifically at the 7th and 8th positions. []

Compound Description: These olomoucine analogues, specifically the 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide series (6a-g and 7a-g), were designed and synthesized as potential anticancer agents. These compounds share a core structure with variations in the substituents at the 1st and N positions of the acetamide group. []

1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (9a-g and 10a-g)

Compound Description: This series of compounds (9a-g and 10a-g) represents a group of olomoucine analogues designed and synthesized for their potential anticancer activity. These compounds feature a core 3,7-dihydro-1H-purine-2,6-dione structure with variations in substituents at the 1st and 4th positions of the phenyl ring attached to the 8th position via a 2-oxoethylsulfanyl linker. []

Relevance: Both 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulfanyl]-3,7-dihydro-1H-purine-2,6-diones and 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid share a common structural motif of the purine-2,6-dione core. The key distinction lies in the saturation state of the purine ring and the substitution patterns. The related compounds have a 3,7-dihydro-1H-purine core with a 2-(4-substituted phenyl)-2-oxoethylsulfanyl group at the 8th position and variations at the 1st position. In contrast, the target compound features a 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine core with an acetic acid group substituted with a (2-phenylethyl)amino group at the 7th and 8th positions, respectively. []

Compound Description: These compounds (11a-g and 12a-g) are olomoucine analogues synthesized and evaluated for their anticancer activity. They are characterized by a thiazolo[2,3-f]purine-2,4-dione core with variations in substituents at the 2nd position of the benzyl group and the 4th position of the phenyl ring attached to the 6th position. []

Compound Description: These compounds (13a-c and 14a-c) represent a series of olomoucine analogues synthesized and tested for their anticancer activity. They feature a pyrido[2,3-d]pyrimidine-2,4-dione core structure with variations in substituents at the 3rd and 7th positions. []

Relevance: Although both these analogues and 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid belong to the broader category of heterocyclic compounds containing nitrogen and oxygen atoms, their core structures differ significantly. The target compound has a 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine core with specific substitutions at the 7th and 8th positions, while the analogues are based on a pyrido[2,3-d]pyrimidine-2,4-dione core with variations at the 3rd and 7th positions. []

2-Chloroadenosine

Compound Description: This compound is a stable analog of adenosine used in pharmacological studies to investigate the role of adenosine receptors in various physiological processes. []

Relevance: While 2-chloroadenosine doesn't share a direct structural similarity with 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, it's relevant because it targets adenosine receptors, which are known to interact with xanthine derivatives like the target compound. Understanding the effects of 2-chloroadenosine on adenosine receptors can provide insights into the potential pharmacological activities of structurally related compounds like the target compound. []

2-Phenylaminoadenosine (CV1808)

Compound Description: CV1808 is a selective agonist for both A2A and A2B adenosine receptors and is used to study the physiological and pharmacological effects mediated by these receptor subtypes. []

Relevance: Although not structurally identical, 2-phenylaminoadenosine shares a pharmacological relationship with 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid because both compounds can potentially interact with adenosine receptors. CV1808's activity profile as an A2A/A2B agonist can offer valuable insights into the potential mechanisms and effects of compounds structurally similar to the target compound that might also interact with these receptor subtypes. []

2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH58261)

Compound Description: This compound acts as a selective antagonist for the A2A adenosine receptor subtype and is used in research to block the effects mediated by this receptor. []

Relevance: While structurally distinct from 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, SCH58261's relevance stems from its interaction with the adenosine A2A receptor. Compounds structurally similar to the target compound may also possess affinity for this receptor subtype. Therefore, understanding SCH58261's effects as an A2A antagonist can provide insights into the potential pharmacological profile of the target compound and its interaction with this receptor subtype. []

N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706)

Compound Description: MRS1706 is a selective antagonist for the adenosine A2B receptor, frequently used in research to investigate the roles of A2B receptors in various physiological and pathological conditions. [, , ]

N6-Cyclopentyladenosine (C8031)

Compound Description: C8031 is a selective agonist for the adenosine A1 receptor subtype, used to study the physiological functions and potential therapeutic benefits of activating this receptor. []

Relevance: Although C8031 is not structurally identical to 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, its relevance stems from its interaction with adenosine receptors. The target compound, as a xanthine derivative, may also exhibit some affinity for adenosine receptors. Understanding C8031's effects as an A1 agonist can provide insights into the potential interactions of the target compound with adenosine receptors and its possible downstream effects. []

8-Cyclopentyl-1,3-dipropylxanthine (C101)

Compound Description: C101 functions as a selective antagonist for the adenosine A1 receptor, often used in research to block the effects mediated by this receptor subtype. []

Relevance: Although C101 doesn't share a close structural resemblance with 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, it holds relevance due to its interaction with the adenosine A1 receptor. As xanthine derivatives can interact with adenosine receptors, understanding C101's actions as an A1 antagonist can provide insights into the potential pharmacological profile and receptor interactions of structurally similar compounds like the target compound. []

2-p-[2-carboxyethyl] phenethyl-amino-5′-N-ethylcarboxamido-adenosine (CGS-21680)

Compound Description: CGS-21680 is a selective agonist for the adenosine A2A receptor. It's frequently used in research to study the effects of A2A receptor activation and its potential therapeutic applications. []

Relevance: While CGS-21680 isn't structurally identical to 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, its interaction with adenosine receptors, particularly the A2A subtype, makes it relevant. As the target compound might also interact with adenosine receptors, understanding CGS-21680's effects as an A2A agonist can offer valuable insights into the potential pharmacological activities and receptor interactions of structurally related compounds. []

2-[2-(4-chlorophenyl)ethoxy]adenosine (MRE0094)

Compound Description: MRE0094 acts as a selective agonist for the adenosine A2A receptor, frequently employed in research to investigate the effects and potential therapeutic benefits associated with activating this receptor subtype. []

Relevance: MRE0094, while not structurally similar to 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, shares a pharmacological connection through its interaction with the adenosine A2A receptor. Compounds like the target compound might also exhibit affinity for this receptor. Therefore, understanding MRE0094's actions as an A2A agonist can provide insights into the potential pharmacological profile and receptor interactions of structurally similar compounds like the target compound. []

4-{2-[7-amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-ylamino]ethyl}phenol (ZM241385)

Compound Description: ZM241385 is a selective antagonist for the adenosine A2A receptor, frequently employed in pharmacological studies to block the effects mediated by this receptor subtype. [, , ]

Relevance: While structurally distinct from 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, ZM241385 is relevant due to its interaction with the adenosine A2A receptor. Compounds structurally similar to the target compound may also possess affinity for this receptor subtype. Therefore, understanding ZM241385's effects as an A2A antagonist can provide valuable insights into the potential pharmacological profile and receptor interactions of compounds like the target compound. [, , ]

4-(3-[6-amino-9-(5-ethylcarbamoyl-3,4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexanecarboxylic acid methyl ester (ATL146e)

Compound Description: ATL146e is a potent and selective agonist for both A2A and A3 adenosine receptors, designed and synthesized to investigate the pharmacological effects of activating these receptor subtypes. []

Relevance: While structurally distinct from 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, ATL146e shares a pharmacological connection due to its ability to activate both A2A and A3 adenosine receptors. Understanding its effects can provide insights into the potential activities of the target compound, especially if it also interacts with these adenosine receptor subtypes. []

Compound Description: ATL193 is a selective agonist for the A2A adenosine receptor, designed and synthesized to study the effects of activating this receptor subtype and its potential therapeutic implications. []

Relevance: Although structurally distinct from 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, ATL193 is relevant due to its interaction with the A2A adenosine receptor. Compounds like the target compound might also exhibit affinity for this receptor. Thus, understanding ATL193's actions as an A2A agonist can provide insights into the potential pharmacological profile and receptor interactions of structurally similar compounds like the target compound. []

N-(4-Cyano-phenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-2,3,4,5,6,7-hexahydro-1H-purin-8-yl)-phenoxy]-acetamide (MRS1754)

Compound Description: MRS1754 is a selective antagonist for the adenosine A2B receptor. Its selectivity profile makes it a valuable tool in pharmacological research for investigating the specific roles of A2B receptors in various physiological and pathological processes. []

Relevance: Despite its structural difference from 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, MRS1754 is relevant due to its specific interaction with the adenosine A2B receptor. As the target compound might also exhibit affinity for adenosine receptors, understanding the effects of MRS1754 as a selective A2B antagonist can offer valuable insights into the potential pharmacological profile and receptor interactions of the target compound and related structures. []

8-(N-methylisopropyl)amino-N(6)-(5'-endohydroxy-endonorbornyl)-9-methyladenine (WRC0571)

Compound Description: WRC0571 is a selective antagonist for the adenosine A1 receptor. Its high selectivity for the A1 subtype makes it a valuable pharmacological tool for investigating the specific roles of A1 receptors. []

Relevance: Although WRC0571 doesn't share a close structural resemblance with 2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, its selectivity for the adenosine A1 receptor makes it relevant. As xanthine derivatives can interact with adenosine receptors, understanding WRC0571's actions as a selective A1 antagonist provides valuable context for evaluating the potential interactions and selectivity of structurally similar compounds like the target compound towards different adenosine receptor subtypes. []

Properties

CAS Number

325146-24-5

Product Name

2-(1,3-dimethyl-2,6-dioxo-8-(phenethylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-8-(2-phenylethylamino)purin-7-yl]acetic acid

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C17H19N5O4/c1-20-14-13(15(25)21(2)17(20)26)22(10-12(23)24)16(19-14)18-9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,18,19)(H,23,24)

InChI Key

QNBWFLLBCMVQPG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC(=O)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.